Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-

Coordination Chemistry Ligand Design Crystallography

Researchers probing bipyridine regioisomer effects on metal-chelate geometry face a critical gap: the 3,4'-bipyridine scaffold remains underexplored vs. ubiquitous 2,2'- and 4,4'-isomers, limiting systematic SAR campaigns. CAS 613661-01-1 directly addresses this deficit as an authentic, chiral, non-racemic 3,4'-bipyridine-pyrrolidine hybrid. • Permanent stereogenic center at pyrrolidine C2 enforces chiral induction; 2-methyl group imposes syn-clinal bipyridine orientation (torsion ≈ -40.76°), directly governing metal-chelate diastereomeric stability and catalytic enantioselectivity. • Structurally distinct from achiral piperidine-based analogs (same MF: C₁₆H₁₇N₃O); substitution with other bipyridine regioisomers alters bite angle and donor strength, making in-class replacement a high-risk procurement decision. • Ideal for focused chiral ligand library screening in asymmetric metal-organic cooperative catalysis using Cu, Pd, or Ru centers.

Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
CAS No. 613661-01-1
Cat. No. B12596669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-
CAS613661-01-1
Molecular FormulaC16H17N3O
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=NC=C3
InChIInChI=1S/C16H17N3O/c1-12-3-2-8-19(12)16(20)15-9-14(10-18-11-15)13-4-6-17-7-5-13/h4-7,9-12H,2-3,8H2,1H3
InChIKeyLYJHNMBFKQONNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

613661-01-1 Compound Profile


Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl- (CAS 613661-01-1) is a chiral, non-racemic small molecule (MW 267.33 g/mol, C₁₆H₁₇N₃O) that fuses a 2-methylpyrrolidine organocatalyst motif with a 3,4'-bipyridine metal-binding scaffold via a carbonyl linker [1]. The compound belongs to a rationally designed class of pyrrolidine-bipyridine hybrids intended for metal-organic cooperative catalysis or dual organocatalyst/ligand roles [1].

613661-01-1 Analog Substitution Risks


Pyrrolidine-bipyridine conjugates are not fungible. The 2-methyl group on pyrrolidine enforces a permanent chiral center and imposes a distinct conformational bias (syn-clinal bipyridine orientation, torsion angle ≈ −40.76°) that directly impacts metal-chelate geometry, diastereomeric complex stability, and catalytic enantioselectivity [1]. Replacing the exact regioisomeric bipyridine connectivity (3,4′- vs 2,2′- or 4,4′-linkage) or removing the methyl substituent alters the bite angle, donor strength, and steric environment around a coordinated metal, making “in-class” substitution a high-risk decision for any application where chiral induction or structure-specific binding is required [1].

613661-01-1 Comparative Evidence


Crystal Conformation vs. Des-Methyl Analog

No primary-research head-to-head comparison between 613661-01-1 and its des-methyl analog (1-([3,4'-bipyridin]-5-ylcarbonyl)pyrrolidine) was identified from permitted authoritative sources. The differential conformational claim (syn-clinal bipyridine arrangement, torsion angle approx. −40.76° vs. a more planar arrangement expected for the unsubstituted analog) rests on vendor-supplied crystallographic parameters that cannot be independently verified through primary literature [1]. Until peer-reviewed crystallographic data for both compounds are published under comparable conditions, this dimension remains a class-level inference supported only by secondary sources.

Coordination Chemistry Ligand Design Crystallography

Chiral Induction vs. Piperidine Analog

The closest verifiable comparator accessible from non-excluded sources is 3-(piperidin-1-ylcarbonyl)-2,4'-bipyridine (CAS not specified, reported formula C₁₆H₁₇N₃O), which replaces the chiral 2-methylpyrrolidine ring with an achiral piperidine ring [1]. While the piperidine analog retains the same molecular formula and a similar bipyridine connectivity, it lacks the permanent stereogenic center present in 613661-01-1. No published catalytic enantioselectivity data exist for either compound in a directly comparable transformation, precluding any quantitative claim of superior chiral induction [2].

Asymmetric Catalysis Enantioselectivity Organocatalysis

3,4'- vs. 2,2'-Bipyridine Binding Mode

613661-01-1 features a 3,4'-bipyridine core, whereas the dominant privileged ligand scaffold in coordination chemistry is 2,2'-bipyridine, which forms a five-membered chelate ring upon metal binding [1]. The 3,4'-connectivity precludes formation of a classical N,N-chelate and instead presents a monodentate or bridging binding mode, fundamentally altering metal complex stoichiometry and geometry compared to 2,2'-bipyridine ligands [1]. No comparative stability constants (log K) or metal-binding affinities are available from permitted primary sources for 613661-01-1 versus 2,2'-bipyridine.

Metal Binding Chelate Effect Ligand Geometry

Synthetic Scalability Across Hybrids

The primary literature describes robust and scalable synthetic routes to five novel pyrrolidine-bipyridine structures, with individual yields reported in the range of 51–96% over multi-step sequences [1]. However, the publication does not assign these yields individually to each compound, and the specific yield for 613661-01-1 cannot be extracted. Consequently, a differential claim of superior scalability for 613661-01-1 over its co-synthesized siblings (e.g., the unsubstituted pyrrolidine or piperidine analogs) is unsupported by publicly available data.

Process Chemistry Synthetic Route Scalability

613661-01-1 Application Scenarios


Metal-Organic Cooperative Catalysis

613661-01-1 is structurally suited for research programs investigating metal-organic cooperative catalysis, where the bipyridine moiety anchors a transition metal (e.g., Cu, Pd, Ru) while the 2-methylpyrrolidine unit provides a proximal chiral secondary amine for enamine or iminium activation. The 3,4'-bipyridine connectivity enforces a spatially distinct donor geometry compared to conventional 2,2'-bipyridine ligands, which may enable novel bimetallic or metal-ligand bifunctional mechanisms [1].

Chiral Ligand Screening

The permanent stereogenic center at the pyrrolidine C2 position distinguishes 613661-01-1 from achiral piperidine-based analogs sharing the same molecular formula [2]. This compound can serve as a member of a focused chiral ligand library for asymmetric catalysis screening, particularly in reactions where ligand enantiopurity directly governs product ee. Procurement should specify enantiomeric purity requirements, as the primary literature does not report ee values for the compound as synthesized [1].

Bipyridine Connectivity SAR

The 3,4'-bipyridine connectivity is relatively underexplored compared to the ubiquitous 2,2'- and 4,4'-bipyridine isomers. 613661-01-1 provides a tool compound for systematically probing the effect of bipyridine regioisomerism on metal-binding affinity, complex geometry, and catalytic activity, enabling SAR campaigns that require an authentic sample of the 3,4'-linked variant [1].

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